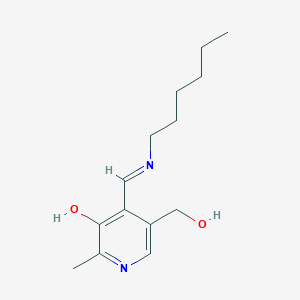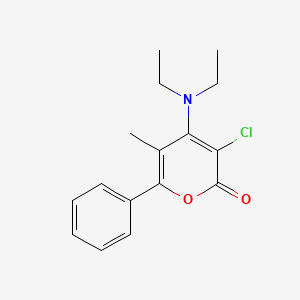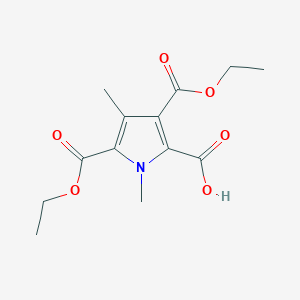![molecular formula C20H14ClNO3 B14006617 10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-CHLORO-4-OXO-3-PHENYL-6,7-DIHYDRO-4H-PYRIDO[2,1-A]ISOQUINOLINE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyridoisoquinoline core.
Preparation Methods
The synthesis of 10-CHLORO-4-OXO-3-PHENYL-6,7-DIHYDRO-4H-PYRIDO[2,1-A]ISOQUINOLINE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyridoisoquinoline core through cyclization reactions, followed by chlorination and oxidation steps to introduce the chloro and oxo functionalities, respectively . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-CHLORO-4-OXO-3-PHENYL-6,7-DIHYDRO-4H-PYRIDO[2,1-A]ISOQUINOLINE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 10-CHLORO-4-OXO-3-PHENYL-6,7-DIHYDRO-4H-PYRIDO[2,1-A]ISOQUINOLINE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other pyridoisoquinoline derivatives, such as:
4-OXO-4H-1-BENZOPYRAN-2-CARBOXYLIC ACID: Shares a similar core structure but differs in functional groups.
7-CHLORO-1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID: Another related compound with different substituents. The uniqueness of 10-CHLORO-4-OXO-3-PHENYL-6,7-DIHYDRO-4H-PYRIDO[2,1-A]ISOQUINOLINE-1-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14ClNO3 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
10-chloro-4-oxo-3-phenyl-6,7-dihydrobenzo[a]quinolizine-1-carboxylic acid |
InChI |
InChI=1S/C20H14ClNO3/c21-14-7-6-13-8-9-22-18(15(13)10-14)17(20(24)25)11-16(19(22)23)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,24,25) |
InChI Key |
VZEBHZYSIFGQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=C(C2=O)C3=CC=CC=C3)C(=O)O)C4=C1C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


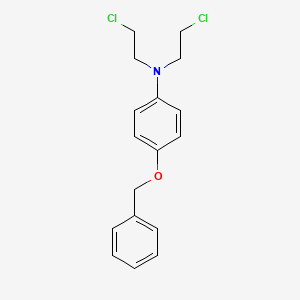

![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
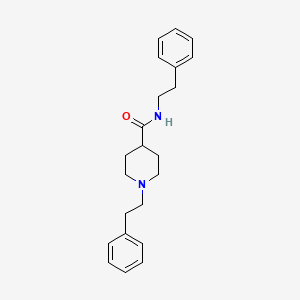
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)

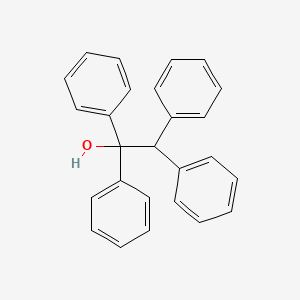
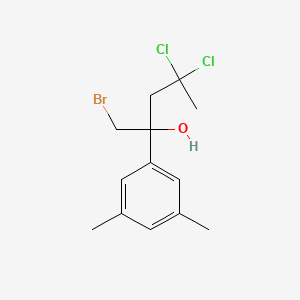
![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)
